1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an aminomethyl group, a methoxy group, and a hydroxyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a phenol or an enolizable ketone. The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as methylation, reduction, and Mannich-type reactions, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydronaphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, while reduction may produce 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The methoxy and hydroxyl groups may also contribute to the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(Aminomethyl)-6-hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one:
Uniqueness: 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydronaphthalene ring, which provides a distinct combination of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-4-5-11-9(7-10)3-2-6-12(11,14)8-13/h4-5,7,14H,2-3,6,8,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTAJOGFZVNQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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